N-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine and 4-ethoxybenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and amide formation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-(2,4-dimethylphenyl)-1-(4-hydroxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
N-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-4-27-17-8-6-16(7-9-17)24-12-11-19(25)20(23-24)21(26)22-18-10-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3,(H,22,26) |
InChI Key |
NYMKXLIFNOCJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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